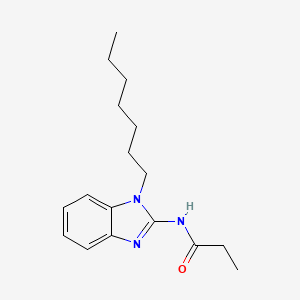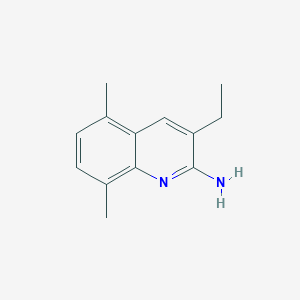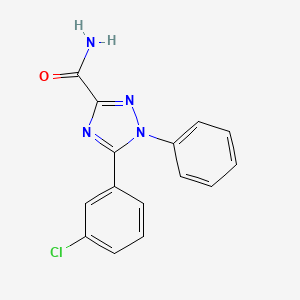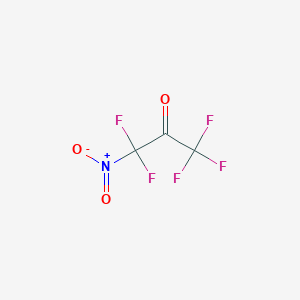
2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro-: is a chemical compound with the molecular formula C3HF5NO3 Pentafluoroacetone . This compound is characterized by the presence of five fluorine atoms and a nitro group attached to a propanone backbone. It is a highly reactive compound and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- typically involves the fluorination of acetone derivatives. One common method is the reaction of acetone with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and catalysts is crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Amino derivatives are commonly formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for introducing fluorine atoms into organic molecules, which can significantly alter their chemical properties .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the development of fluorinated pharmaceuticals .
Medicine: In medicine, fluorinated compounds are often used in the design of drugs due to their enhanced metabolic stability and bioavailability. 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- is used in the synthesis of such drugs .
Industry: Industrially, this compound is used in the production of fluorinated polymers and other materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms and nitro group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the structure and function of target molecules, leading to the desired chemical or biological effects .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound used in organic synthesis and industrial applications.
2,2,3,3,3-Pentafluoro-1-propanol: Used as a reagent in organic synthesis and biological research.
Uniqueness: 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct reactivity and properties. This combination makes it particularly valuable in applications requiring high reactivity and stability .
Properties
CAS No. |
3888-00-4 |
|---|---|
Molecular Formula |
C3F5NO3 |
Molecular Weight |
193.03 g/mol |
IUPAC Name |
1,1,1,3,3-pentafluoro-3-nitropropan-2-one |
InChI |
InChI=1S/C3F5NO3/c4-2(5,6)1(10)3(7,8)9(11)12 |
InChI Key |
RZPRKBNUMSYDHV-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C([N+](=O)[O-])(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
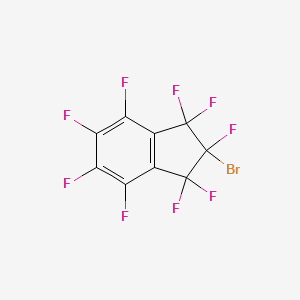
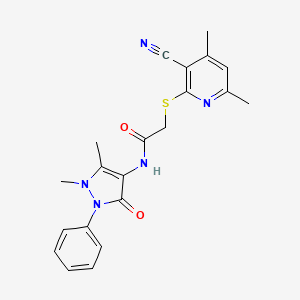
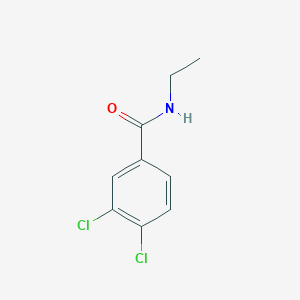
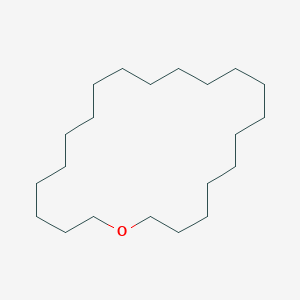
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
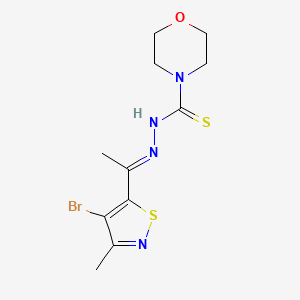
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
